molecular formula C10H18O B2409482 4-Ethyl-1-oxaspiro[2.6]nonane CAS No. 1998358-95-4

4-Ethyl-1-oxaspiro[2.6]nonane

Cat. No.: B2409482
CAS No.: 1998358-95-4
M. Wt: 154.253
InChI Key: LQUSHLUCDOMRGX-UHFFFAOYSA-N
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Description

4-Ethyl-1-oxaspiro[26]nonane is an organic compound characterized by a spirocyclic structure, where a single oxygen atom bridges two carbon rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-oxaspiro[2.6]nonane typically involves the reaction of cyclohexanone with ethyl chloroacetate in the presence of a strong base such as potassium tert-butoxide. The reaction is conducted under controlled temperatures, often starting with cooling to around 10-15°C and then allowing the mixture to warm up gradually .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1-oxaspiro[2.6]nonane can undergo various chemical reactions, including:

    Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, using reagents such as lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4-Ethyl-1-oxaspiro[2.6]nonane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound in studying spirocyclic structures.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-oxaspiro[2.6]nonane involves its interaction with molecular targets through its spirocyclic structure. This unique structure allows it to fit into specific binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Oxaspiro[2.6]nonane: Shares the spirocyclic core but lacks the ethyl group.

    3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one: Another spirocyclic compound with different substituents and ring sizes.

Uniqueness: 4-Ethyl-1-oxaspiro[26]nonane is unique due to its specific ethyl substitution, which can influence its reactivity and interactions compared to other spirocyclic compounds

Properties

IUPAC Name

4-ethyl-1-oxaspiro[2.6]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-9-6-4-3-5-7-10(9)8-11-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUSHLUCDOMRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCCC12CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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